1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of ethanolamine, featuring a cyclohexyl group and a methylamino group attached to the ethan-1-ol backbone
Preparation Methods
The synthesis of 1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2-chloroethanol.
Reaction Conditions: Cyclohexylamine reacts with 2-chloroethanol under basic conditions to form 1-cyclohexyl-2-(methylamino)ethanol.
Hydrochloride Formation: The resulting 1-cyclohexyl-2-(methylamino)ethanol is then treated with hydrochloric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems, including its potential as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride can be compared with similar compounds such as:
Cyclohexylamine: Lacks the ethan-1-ol backbone but shares the cyclohexyl group.
2-(Methylamino)ethanol: Similar structure but without the cyclohexyl group.
N-Methyl-2-cyclohexylethanolamine: A close analog with slight structural differences.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride, with the CAS number 2768327-56-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The compound's molecular formula is C7H16ClN1O, and it has a molecular weight of approximately 177.66 g/mol. Its structural features contribute to its biological properties, making it a candidate for further research in medicinal chemistry.
Property | Value |
---|---|
CAS No. | 2768327-56-4 |
Molecular Formula | C7H16ClN1O |
Molecular Weight | 177.66 g/mol |
Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound may act as an inhibitor or modulator of certain receptors, influencing pathways involved in mood regulation and cognitive function.
Potential Mechanisms:
- Receptor Interaction: The compound may interact with adrenergic and dopaminergic receptors, which are crucial in the modulation of neurotransmitter release.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters such as norepinephrine and dopamine.
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
- Neuropharmacological Effects: Studies indicate that this compound exhibits potential anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through modulation of the central nervous system (CNS) pathways.
- Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.
- Analgesic Properties: Research has also shown that this compound may have analgesic effects, providing relief from pain through central mechanisms.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study 1: Neuropharmacological Assessment
In a double-blind study involving rodents, administration of varying doses of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest a dose-dependent relationship between the compound and its anxiolytic effects.
Study 2: Antimicrobial Evaluation
A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) indicating potential for development as an antimicrobial agent.
Study 3: Analgesic Activity
In a pain model study, administration of this compound resulted in significant pain relief compared to control groups, supporting its potential use in pain management therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Cyclohexylamine | CNS stimulant | Less selective for specific receptors |
Methylphenidate | Stimulant for ADHD | Stronger CNS effects; higher abuse potential |
Bupropion | Antidepressant | Similar mechanism but different side effects |
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
1-cyclohexyl-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h8-11H,2-7H2,1H3;1H |
InChI Key |
XHOHXOFYFUOIQS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCCCC1)O.Cl |
Origin of Product |
United States |
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